molecular formula C14H13FN2O3S B5344252 ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate

ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate

Cat. No.: B5344252
M. Wt: 308.33 g/mol
InChI Key: BGTKQKLORINPGZ-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate is a synthetic organic compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of a fluorobenzoyl group, an isothiazole ring, and an ethyl ester functional group

Properties

IUPAC Name

ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-3-20-14(19)11-8(2)17-21-13(11)16-12(18)9-6-4-5-7-10(9)15/h4-7H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTKQKLORINPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzoyl chloride with ethyl 5-amino-3-methyl-4-isothiazolecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom, forming new derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The isothiazole ring may also play a role in binding to biological targets, leading to the modulation of specific biochemical pathways. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate can be compared with other similar compounds such as:

This compound stands out due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions with biological targets.

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